molecular formula C14H25NO5 B13630923 2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid

Cat. No.: B13630923
M. Wt: 287.35 g/mol
InChI Key: BXNFWGQGEIRSEW-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-4-yl group attached to the butanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the oxan-4-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide structures. The oxan-4-yl group may also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the oxan-4-yl group plays a crucial role.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxan-4-yl)butanoic acid

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)5-4-10-6-8-19-9-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

BXNFWGQGEIRSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCOCC1)C(=O)O

Origin of Product

United States

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